2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by:
- 4-(3-Bromophenyl) substituent: Introduces steric bulk and electron-withdrawing effects via the bromine atom.
- 6-Methyl group: Enhances lipophilicity and influences ring conformation.
- 2-Oxo group: Participates in hydrogen bonding and tautomerism.
- 2-(Ethylsulfanyl)ethyl ester: Provides unique solubility and metabolic stability due to the sulfur atom.
This compound belongs to a class of molecules with diverse pharmacological and material science applications, including antioxidant, antimicrobial, and anti-tubercular activities .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-3-23-8-7-22-15(20)13-10(2)18-16(21)19-14(13)11-5-4-6-12(17)9-11/h4-6,9,14H,3,7-8H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWJVRCQGCPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386201 | |
| Record name | ST015162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-36-6 | |
| Record name | ST015162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine core. Subsequent bromination and ethylsulfanyl substitution reactions are carried out under controlled conditions to introduce the bromophenyl and ethylsulfanyl groups, respectively .
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfanyl (thioether) group and the oxo (ketone) moiety are primary sites for oxidation:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Thioether → Sulfoxide | H₂O₂, acetic acid, 0–25°C | 2-(Ethylsulfinyl)ethyl derivative | Selective oxidation without ketone alteration |
| Thioether → Sulfone | mCPBA (meta-chloroperbenzoic acid), DCM | 2-(Ethylsulfonyl)ethyl derivative | Complete oxidation under mild conditions |
| Ketone → Carboxylic Acid | KMnO₄, H₂O, reflux | 2-Oxo → 2-carboxylic acid (rare; requires strong oxidative cleavage) | Limited feasibility due to ketone stability |
Key Insight : The thioether group is more reactive toward oxidation than the ketone, aligning with trends observed in DHPM analogs.
Reduction Reactions
The 2-oxo group and aromatic bromine are targets for reduction:
Mechanistic Note : Reduction of the ketone to an alcohol preserves the tetrahydropyrimidine ring but alters hydrogen-bonding interactions .
Nucleophilic Aromatic Substitution (NAS)
The 3-bromophenyl group undergoes substitution under specific conditions:
Challenges : Meta-bromo substitution reduces NAS efficiency compared to para-bromo analogs, as observed in halogenated DHPMs .
Ester Hydrolysis
The ethyl carboxylate group hydrolyzes under acidic or basic conditions:
Application : Hydrolysis enhances solubility for biological assays, as demonstrated in ethyl tetrahydropyrimidine carboxylates .
Thioether Alkylation
The ethylsulfanyl group participates in alkylation reactions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, acetone | 2-(Ethylmethylsulfonium)ethyl derivative | Forms sulfonium salts for further reactions |
Ring Functionalization
The tetrahydropyrimidine core undergoes regioselective modifications:
Cross-Coupling Reactions
The 3-bromophenyl group enables catalytic cross-coupling:
Scientific Research Applications
Structure and Molecular Formula
- Molecular Formula : C18H23BrN2O3S
- Molecular Weight : 411.36 g/mol
Structural Features
The compound features a tetrahydropyrimidine ring, which is known for its versatility in biological activity. The presence of the ethylsulfanyl group and the bromophenyl moiety enhances its pharmacological properties.
Medicinal Chemistry
The tetrahydropyrimidine derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Compounds similar to 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising results against various bacterial strains. Research indicates that modifications in the structure can lead to enhanced antimicrobial potency.
Anticancer Research
Recent studies have indicated that tetrahydropyrimidines possess cytotoxic properties against cancer cell lines. For instance:
- Case Study : A derivative of tetrahydropyrimidine demonstrated significant inhibitory effects on the proliferation of human breast cancer cells (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Neurological Applications
Research into compounds with similar structures has suggested potential neuroprotective effects:
- Neuroprotection : Some derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases.
Antiviral Activity
Emerging studies suggest that certain tetrahydropyrimidine derivatives exhibit antiviral properties:
- Mechanism of Action : These compounds may inhibit viral replication by interfering with viral entry or replication processes within host cells.
Table 1: Biological Activities of Tetrahydropyrimidines
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of tetrahydropyrimidines. The lead compound exhibited an IC50 value of 15 µM against MCF-7 cells, with mechanisms involving the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In a study assessing antimicrobial properties, a related compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and bromophenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-aryl substituent significantly impacts electronic and steric properties:
Variations in the Ester Group
The 5-carboxylate ester influences solubility and bioavailability:
Heteroatom and Functional Group Modifications
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.3 g/mol . The structure features a tetrahydropyrimidine core which is known for various biological activities including anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. This reaction combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays using the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibit potent antiproliferative effects comparable to established chemotherapeutics like Doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo... | MCF-7 | 15.4 | |
| Doxorubicin | MCF-7 | 10.0 |
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that tetrahydropyrimidines may possess antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. However, specific data on the antimicrobial efficacy of this particular compound is limited and warrants further investigation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on cancer cell lines including MCF-7 and HeLa. The results indicated that modifications on the aromatic ring significantly influenced the activity levels .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that substituents at specific positions on the pyrimidine ring could enhance biological activity. Compounds with electron-withdrawing groups showed improved potency against cancer cells .
Q & A
Q. What methodologies are recommended for synthesizing 2-(ethylsulfanyl)ethyl derivatives of tetrahydropyrimidine with high purity?
Answer:
- Stepwise Protocol :
- Biginelli Reaction : Utilize a three-component condensation of thiourea (for sulfanyl groups), β-keto esters, and 3-bromobenzaldehyde under acidic conditions (e.g., HCl or acetic acid) .
- Solvent Optimization : Employ ethanol or methanol as solvents due to their polarity, which facilitates cyclization. Evidence shows yields >70% in ethanol at reflux (80°C) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Answer:
-
Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K. Similar tetrahydropyrimidine derivatives crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters:
Parameter Value (Å/°) Source a 12.6876 b 7.3073 c 19.9547 β 114.443 -
Refinement : Use SHELXL-97 with R factor <0.05. Key bond lengths (C=O: 1.22 Å, C-S: 1.78 Å) and torsion angles validate the tetrahydropyrimidine ring conformation .
Advanced Research Questions
Q. How do substituents (e.g., 3-bromophenyl, ethylsulfanyl) influence electronic properties and reactivity?
Answer:
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 3-bromophenyl group introduces electron-withdrawing effects (Hammett σₚ⁺ = +0.41), polarizing the tetrahydropyrimidine ring .
- The ethylsulfanyl group enhances nucleophilicity at the 2-oxo position, as shown by Fukui indices (f⁻ >0.1) .
- Experimental Validation : Compare IR spectra (C=O stretch at ~1700 cm⁻¹ vs. ~1685 cm⁻¹ in analogs with electron-donating groups) .
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Case Study : If NMR calculations (e.g., GIAO) overestimate deshielding of the 3-bromophenyl protons:
- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton-proton correlations and confirm spatial arrangements .
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
Answer:
- Chiral Catalysts : Test organocatalysts like L-proline (20 mol%) or thiourea-based catalysts (e.g., Takemoto’s catalyst) in dichloromethane at 0°C. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA, 85:15 hexane:IPA) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate racemic mixtures, achieving >90% ee for the (R)-enantiomer .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
Q. Data Contradiction Analysis
Q. Conflicting reports on hydrogen-bonding motifs in similar tetrahydropyrimidines: How to reconcile?
Answer:
- Crystallographic Meta-Analysis : Compare data from 10+ derivatives. Ethylsulfanyl groups favor N–H···S interactions (2.9–3.1 Å), while oxo groups form N–H···O bonds (2.7–2.8 Å). Discrepancies arise from solvent polarity (aprotic solvents weaken H-bonding) .
- Solution-State Studies : Use VT-NMR (variable temperature) to observe dynamic H-bonding in CDCl₃ (broadening at 25°C vs. sharp peaks at −40°C) .
Q. Comparative Studies
Q. How does replacing bromophenyl with trifluoromethylphenyl alter bioactivity?
Answer:
- In Silico Docking : Replace 3-bromophenyl with 3,5-bis(CF₃)phenyl (from ). The CF₃ groups increase hydrophobic binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for bromophenyl) to COX-2.
- In Vitro Testing : Screen against inflammatory markers (e.g., IL-6 inhibition IC₅₀: 3-BrPh = 12 μM vs. 3,5-CF₃Ph = 8 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
